N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a pyridine ring, a nitro group, and a sulfonamide group. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.
Scientific Research Applications
N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the dimethylamino group can be introduced through alkylation reactions.
Sulfonamide Formation:
Nitration: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the pyridine ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring or dimethylamino group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide would depend on its specific interactions with biological targets. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-4-nitrobenzenesulfonamide
- N-(2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide
- N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Uniqueness
The unique combination of functional groups in N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-pyridin-3-ylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-18(2)15(12-4-3-9-16-10-12)11-17-24(22,23)14-7-5-13(6-8-14)19(20)21/h3-10,15,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZJSAFWFRVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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